[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Description
This compound is a piperidine-based derivative featuring a (S)-2-amino-3-methyl-butyryl moiety and a methyl-carbamic acid benzyl ester group. The benzyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-9-16(10-12-23)13-22(3)20(25)26-14-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14,21H2,1-3H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXMFFCLUNEZRW-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, related case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a piperidine ring along with a carbamic acid moiety and an amino acid derivative. The specific structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Common motif in biologically active compounds |
| Amino Acid Derivative | Enhances interaction with biological receptors |
| Carbamic Acid Moiety | Potential for diverse pharmacological profiles |
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Beta-Secretase : There is evidence suggesting that this compound may inhibit beta-secretase, an enzyme associated with Alzheimer's disease pathology. Inhibition could lead to reduced formation of amyloid-beta plaques, which are characteristic of the disease's progression.
- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
- Phosphodiesterase Inhibition : Research has suggested that compounds within this class may also act as inhibitors of phosphodiesterase type IV (PDE4), which is involved in the regulation of inflammatory responses. This mechanism could be beneficial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study focused on the compound's ability to inhibit beta-secretase demonstrated a significant reduction in amyloid-beta levels in vitro. The results support the hypothesis that this compound could be a candidate for Alzheimer's disease therapy.
- Study 2 : Another investigation assessed the antimicrobial properties of related compounds. Results indicated strong activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
- Study 3 : Research into PDE4 inhibition revealed that the compound effectively reduced inflammatory markers in animal models of asthma, highlighting its potential utility in respiratory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to six structurally related piperidine/piperazine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula for the target compound is inferred as C20H29N3O3 based on structural similarity to .
Key Observations:
Amino Acid Side Chain: The target compound and share the (S)-2-amino-3-methyl-butyryl group, which is critical for chiral recognition in biological systems.
Ester Groups : The benzyl ester in the target compound and contrasts with the tert-butyl ester in , which may confer higher metabolic stability but lower solubility .
Heterocyclic Modifications : replaces piperidine with pyrrolidin-1-yl, reducing ring size and increasing flexibility, which could impact pharmacokinetics .
Discontinued Status and Implications
The target compound and several analogues (e.g., ) are marked as discontinued, suggesting challenges in scalability, toxicity, or insufficient efficacy in preclinical studies. For example, the tert-butyl ester variant may have poor bioavailability due to excessive hydrophobicity .
Preparation Methods
Core Piperidine Scaffold Preparation
The synthesis begins with the preparation of the piperidine-4-ylmethyl intermediate. A common approach involves:
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N-Alkylation of piperidine : Reacting piperidine with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group at the 4-position.
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Reductive amination : For piperidine derivatives requiring hydroxymethyl groups, reductive amination using sodium cyanoborohydride and formaldehyde is employed.
(S)-2-Amino-3-methylbutanoic Acid Coupling
The (S)-2-amino-3-methylbutanoyl moiety is introduced via peptide coupling:
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Activation : The carboxylic acid group is activated using HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Coupling : The activated acid reacts with the piperidine amine group at 25°C for 6 hours, achieving >90% conversion.
Critical Consideration :
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Stereochemical integrity is maintained using Boc-protected (S)-2-amino-3-methylbutanoic acid, followed by TFA deprotection.
Carbamate Ester Formation
Benzyl Chloroformate-Mediated Esterification
The methyl-carbamic acid benzyl ester group is introduced via reaction with benzyl chloroformate:
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The secondary amine on the piperidine scaffold is reacted with benzyl chloroformate (1.5 eq) in dichloromethane.
Reaction Conditions :
Alternative Routes Using Carbonyldiimidazole (CDI)
For sensitive substrates, CDI is used to form the carbamate intermediate:
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Piperidine derivative (1.0 eq) is treated with CDI (1.2 eq) in THF at 25°C for 1 hour.
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Benzyl alcohol (1.5 eq) is added, and the mixture is stirred for 12 hours.
Advantage :
-
Avoids HCl generation, reducing side reactions.
Protection-Deprotection Strategies
Amino Group Protection
Final Deprotection
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Acidic Conditions : TFA (20% in DCM) removes Boc groups without affecting the carbamate ester.
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Hydrogenolysis : Pd/C-mediated hydrogenolysis selectively cleaves benzyl esters if present in earlier steps.
Optimization and Scalability Challenges
Byproduct Mitigation
Industrial-Scale Synthesis
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Continuous Flow Systems : Microreactors reduce reaction times from 12 hours to 30 minutes for CDI-mediated carbamate formation.
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Crystallization : The final product is purified via anti-solvent crystallization using heptane/ethyl acetate (purity: >99%).
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate (a common intermediate) reacts with electrophiles like 2-chloro-5-fluoro-pyrimidine under heating (100°C, 6 h) in DMF with triethylamine as a base. Purification via silica gel chromatography (gradient elution with DCM/IPA/hexane) yields derivatives with confirmed structures by mass spectrometry (e.g., M+1: 345.29) .
Advanced: How can reaction conditions be optimized to minimize epimerization during synthesis?
Epimerization is a critical challenge due to the stereogenic center in the (S)-2-amino-3-methyl-butyryl moiety. Chromatographic separation of epimers (e.g., using pH-adjusted mobile phases like sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 with methanol) can resolve co-eluting isomers. Adjusting reaction temperature (<80°C) and avoiding prolonged heating in polar aprotic solvents (e.g., DMF) reduces racemization .
Basic: What analytical methods are recommended for characterizing this compound?
- HPLC/MS : Use a C18 column with a mobile phase of methanol and ammonium acetate buffer (pH 6.5) for purity assessment.
- Chiral Chromatography : Resolve stereoisomers using a Chiralpak AD-H column with hexane/ethanol (80:20) and 0.1% trifluoroacetic acid.
- NMR : Confirm structural integrity via H and C NMR, focusing on the piperidine ring protons (δ 3.2–3.8 ppm) and benzyl ester carbonyl (δ 167 ppm) .
Advanced: How can researchers address contradictory data in impurity profiling?
Discrepancies in impurity profiles may arise from varying chromatographic conditions (e.g., pH, column age). For example, "specified unidentified impurities" in Pharmacopeial Forum 34(1) require method validation using spiked samples and gradient elution (e.g., 65:35 methanol/buffer). Cross-validate with LC-HRMS to identify low-abundance by-products (e.g., hydrolyzed esters or oxidized piperidine derivatives) .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Storage : Store at 2–8°C in sealed containers under nitrogen to prevent hydrolysis.
- Waste Disposal : Neutralize acidic/basic residues before incineration .
Advanced: What strategies improve the stability of the benzyl ester group under basic conditions?
The benzyl ester is prone to hydrolysis in basic media. Stabilization methods include:
- Using tert-butoxycarbonyl (Boc) as a transient protecting group during synthesis.
- Conducting reactions in anhydrous DMF with molecular sieves to scavenge moisture.
- Post-synthesis, store the compound with desiccants (e.g., silica gel) .
Basic: How are intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate synthesized?
Prepare via reductive amination of 4-carboxybenzaldehyde with rac-3-hydroxypiperidine using SOCl₂/MeOH for esterification, followed by NaBH₄ reduction. Yields >70% are achievable with purification via flash chromatography .
Advanced: What computational tools aid in predicting the compound’s reactivity?
- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures using GROMACS.
- DFT Calculations : Optimize transition states for nucleophilic acyl substitution (B3LYP/6-31G* level) to predict regioselectivity.
- In Silico Metabolite Prediction : Use SwissADME to identify potential CYP450-mediated oxidation sites .
Basic: How can researchers validate the enantiomeric excess (ee) of the final product?
Use chiral HPLC with a Crownpak CR-I column and mobile phase (acetonitrile/0.1% HClO₄, 90:10). Compare retention times with racemic standards. Alternatively, employ H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals .
Advanced: What mechanistic insights explain low yields in coupling reactions with heteroaromatic amines?
Low yields may stem from steric hindrance at the piperidin-4-ylmethyl group or poor nucleophilicity of heteroaromatic amines (e.g., 5-fluoro-pyrimidine). Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
